1,5-Diphenylpentane-1,3,5-trione
Overview
Description
1,5-Diphenylpentane-1,3,5-trione is a symmetrical triketone compound with the molecular formula C17H14O3. It is also known as 1,3-dibenzoylacetone. This compound is characterized by the presence of three carbonyl groups (C=O) at the 1, 3, and 5 positions of the pentane chain, with phenyl groups attached to the 1 and 5 positions. The compound is known for its potential to form complexes with transition metals, lanthanides, and actinides .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenylpentane-1,3,5-trione can be synthesized through a condensation reaction between ethyl benzoate and benzoyl acetone . The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenylpentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 1,5-diphenylpentane-1,3,5-triol.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1,5-Diphenylpentane-1,3,5-trione has several scientific research applications:
Chemistry: It is used as a ligand to form complexes with transition metals, lanthanides, and actinides. These complexes are studied for their structural and catalytic properties.
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in metal-based drugs.
Industry: It is used in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,5-diphenylpentane-1,3,5-trione primarily involves its ability to act as a tridentate ligand, forming stable complexes with metal ions . The compound coordinates with metal ions through its three carbonyl groups, creating a chelate ring structure. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
1-Phenylhexane-1,3,5-trione: Similar structure with one phenyl group replaced by a methyl group.
Heptane-2,4,6-trione: Lacks phenyl groups, with a simpler aliphatic chain.
2,2′-Dihydroxybenzophenone: Contains hydroxyl groups instead of additional carbonyl groups.
Uniqueness
1,5-Diphenylpentane-1,3,5-trione is unique due to its symmetrical structure and the presence of phenyl groups, which enhance its ability to form stable metal complexes. The phenyl groups also provide additional sites for substitution reactions, increasing its versatility in organic synthesis .
Properties
IUPAC Name |
1,5-diphenylpentane-1,3,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-15(11-16(19)13-7-3-1-4-8-13)12-17(20)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNGMRPYTCHBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061712 | |
Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467-40-9 | |
Record name | 1,5-Diphenyl-1,3,5-pentanetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1467-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibenzoylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibenzoylacetone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3CB4L6LJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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